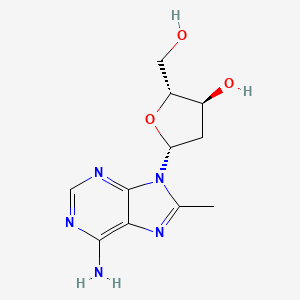
(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” is a nucleoside analog, which is a type of molecule that mimics the structure of naturally occurring nucleosides Nucleosides are the building blocks of nucleic acids, such as DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. The compound can be synthesized through a multi-step process that includes:
Glycosylation: The attachment of the purine base to a protected sugar derivative.
Deprotection: Removal of protecting groups to yield the final nucleoside analog.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated equipment. The process must be carefully controlled to ensure high purity and yield. Common methods include:
Solid-phase synthesis: A technique where the compound is assembled on a solid support.
Enzymatic synthesis: Using enzymes to catalyze the formation of the nucleoside analog.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.
Biology
In biology, nucleoside analogs are used to study DNA and RNA synthesis. They can be incorporated into nucleic acids, allowing researchers to track and analyze genetic processes.
Medicine
In medicine, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit the replication of viruses and the proliferation of cancer cells by interfering with nucleic acid synthesis.
Industry
In industry, these compounds are used in the production of pharmaceuticals and as research tools in biotechnology.
作用機序
The mechanism of action of nucleoside analogs involves their incorporation into nucleic acids, where they disrupt normal synthesis and function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure.
Zidovudine: An antiviral nucleoside analog used to treat HIV.
Gemcitabine: A nucleoside analog used in cancer therapy.
Uniqueness
The compound “(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and therapeutic potential.
特性
分子式 |
C11H15N5O3 |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-5-15-9-10(12)13-4-14-11(9)16(5)8-2-6(18)7(3-17)19-8/h4,6-8,17-18H,2-3H2,1H3,(H2,12,13,14)/t6-,7+,8+/m0/s1 |
InChIキー |
IJRWMSFJUAOOAR-XLPZGREQSA-N |
異性体SMILES |
CC1=NC2=C(N=CN=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O)N |
正規SMILES |
CC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















